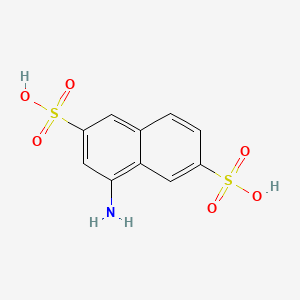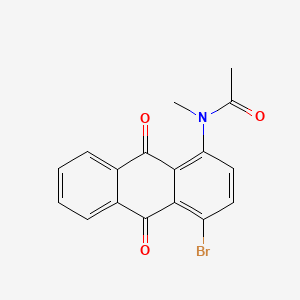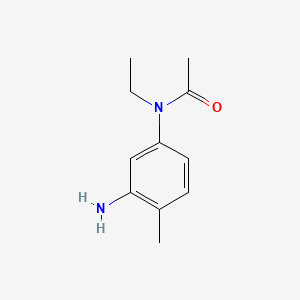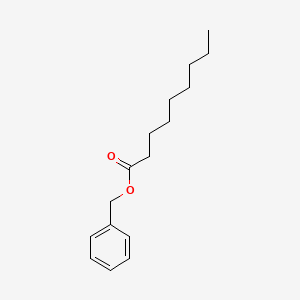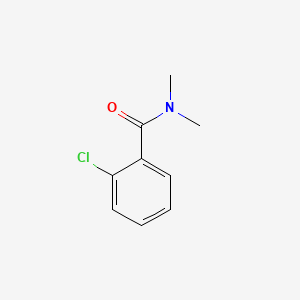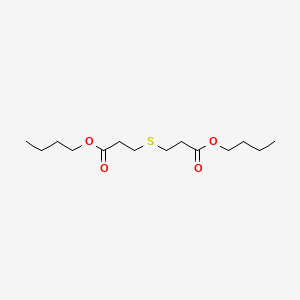
N-Benzyl-4-bromanilin
Übersicht
Beschreibung
N-benzyl-4-bromoaniline is a chemical compound with the CAS Number: 2879-83-6 . It has a molecular weight of 262.15 and its IUPAC name is N-benzyl-N-(4-bromophenyl)amine .
Molecular Structure Analysis
The InChI code for N-benzyl-4-bromoaniline is1S/C13H12BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
N-benzyl-4-bromoaniline is a solid .Wissenschaftliche Forschungsanwendungen
Organische Synthese
N-Benzyl-4-bromanilin: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es kann in Heck-Kreuzkupplungsreaktionen verwendet werden, die durch Palladium-Nanokristalle, die auf kovalenten organischen Gerüsten (COFs) getragen werden, erleichtert werden. Dieser Prozess ermöglicht die effiziente Bildung von Kohlenstoff-Kohlenstoff-Bindungen, was ein grundlegender Schritt bei der Synthese komplexer organischer Moleküle ist .
Photochemie
Es hat potenzielle Anwendungen in der Photochemie, insbesondere in Benzyl-Bromierungsreaktionen. Diese Reaktionen sind wichtig, um Bromatome unter milden Bedingungen in organische Moleküle einzuführen .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of N-benzyl-4-bromoaniline is the benzylic position of the benzene ring . The benzylic position is the carbon atom of an alkyl group attached to the benzene ring . This position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .
Mode of Action
N-benzyl-4-bromoaniline interacts with its target through a free radical reaction . In the initiating step, N-benzyl-4-bromoaniline loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the benzylic position to form succinimide . The resulting benzylic radical then reacts with N-benzyl-4-bromoaniline to form the brominated compound .
Biochemical Pathways
The reaction of N-benzyl-4-bromoaniline primarily affects the pathway of free radical bromination . This pathway involves the generation of a free radical at the benzylic position, which then reacts with N-benzyl-4-bromoaniline to form the brominated compound . The downstream effects of this pathway include the formation of a more reactive species that can undergo further reactions .
Pharmacokinetics
The compound’s reactivity suggests that it may be rapidly metabolized in the body . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular effect of N-benzyl-4-bromoaniline’s action is the bromination of the benzene ring at the benzylic position . This results in the formation of a more reactive species that can participate in further reactions
Action Environment
The action of N-benzyl-4-bromoaniline can be influenced by various environmental factors. For example, the rate of the free radical reaction may be affected by temperature and the presence of other reactive species . Additionally, the stability of N-benzyl-4-bromoaniline may be influenced by factors such as pH and the presence of light .
Eigenschaften
IUPAC Name |
N-benzyl-4-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKZLKCCRFAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359398 | |
| Record name | N-benzyl-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2879-83-6 | |
| Record name | N-benzyl-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


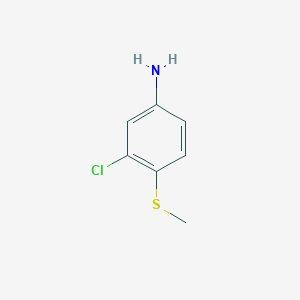
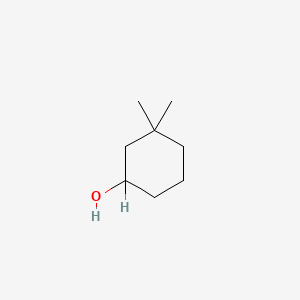
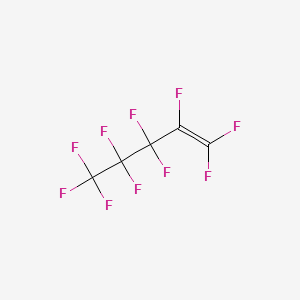
![Benzo[b]thiophen-3(2H)-one, 6-chloro-4-methyl-](/img/structure/B1607259.png)
